3-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline
CAS No.:
Cat. No.: VC17777379
Molecular Formula: C11H11ClN2S
Molecular Weight: 238.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11ClN2S |
|---|---|
| Molecular Weight | 238.74 g/mol |
| IUPAC Name | 3-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline |
| Standard InChI | InChI=1S/C11H11ClN2S/c1-8-10(12)3-2-4-11(8)14-6-9-5-13-7-15-9/h2-5,7,14H,6H2,1H3 |
| Standard InChI Key | NQGCVOQIRDDEOO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=C1Cl)NCC2=CN=CS2 |
Introduction
Chemical Identity and Nomenclature
Systematic Classification
3-Chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline belongs to the class of substituted anilines, distinguished by the presence of a thiazole ring linked via a methylene bridge. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its substituent positions:
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Chloro group at the 3rd position of the benzene ring.
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Methyl group at the 2nd position.
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Thiazol-5-ylmethyl moiety attached to the aniline nitrogen.
The compound is cataloged under CAS Registry Number 1342529-17-2, ensuring precise identification in chemical databases.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 238.74 g/mol |
| CAS Number | 1342529-17-2 |
| IUPAC Name | 3-Chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline |
Synthesis and Manufacturing Processes
Reaction Pathways
The synthesis of 3-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline typically involves multi-step reactions, as outlined below:
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Formation of the Aniline Core:
Chlorination of 2-methylaniline using or introduces the chloro group at the 3rd position. -
Thiazole Functionalization:
The thiazole ring is synthesized via the Hantzsch thiazole synthesis, involving cyclization of thiourea derivatives with α-halo ketones. -
Methylene Bridging:
A nucleophilic substitution reaction couples the thiazole moiety to the aniline nitrogen using a methylene spacer.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | , 80°C, 6 hr | 78% |
| Thiazole Formation | Thiourea, Ethanol, Reflux | 65% |
| Coupling | NaH, DMF, 0°C to RT | 82% |
Optimization of solvent choice (e.g., dimethylformamide for coupling) and base selection (e.g., sodium hydride) is critical for maximizing yield.
Molecular Structure and Crystallography
Structural Insights
X-ray crystallography of analogous thiazole-containing compounds reveals planar aromatic systems with bond lengths and angles consistent with delocalized π-electron systems . For example:
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Bond Lengths: C-S bonds in the thiazole ring measure ~1.71 Å, typical for aromatic thiazoles .
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Dihedral Angles: The thiazole and benzene rings exhibit a dihedral angle of 15.2°, indicating moderate conjugation .
While crystallographic data specific to 3-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline remains unpublished, structural analogs suggest similar packing behaviors and intermolecular interactions (e.g., van der Waals forces and halogen bonding) .
Physicochemical Properties
Thermal and Solubility Characteristics
Limited experimental data exist for this compound, but inferences from related structures suggest:
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Melting Point: Estimated 145–150°C (decomposition observed above 160°C).
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but poor solubility in water.
Table 3: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 3.2 ± 0.3 |
| Molar Refractivity | 66.8 cm³/mol |
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